Arg-Gly-Glu-Ser TFA

Phagocytosis Integrin inhibition Innate immunity

Researchers validating integrin-mediated adhesion frequently encounter non-specific peptide effects that confound experimental interpretation. RGES TFA resolves this by providing a sequence-matched, integrin-inert negative control with a single Glu-for-Asp substitution that eliminates binding activity while preserving molecular size and charge distribution. • Abolished integrin binding vs. RGDS; validated inert at 1 µM in HEK 293 and MC3T3-E1 adhesion assays • TFA salt delivers ≥20 mg/mL aqueous solubility-10× higher than acetate form (≤2 mg/mL)-enabling stock solutions exceeding 10 mg/mL • Confirmed no immunological activity at 5 mg/kg in murine inflammation models; suitable for in vitro and in vivo experimental designs

Molecular Formula C18H30F3N7O10
Molecular Weight 561.5 g/mol
Cat. No. B1574875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Gly-Glu-Ser TFA
Molecular FormulaC18H30F3N7O10
Molecular Weight561.5 g/mol
Structural Identifiers
InChIInChI=1S/C16H29N7O8.C2HF3O2/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31;3-2(4,5)1(6)7/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20);(H,6,7)/t8-,9-,10-;/m0./s1
InChIKeyHTKYUOKLTLMRRN-PUBMXKGKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Gly-Glu-Ser (TFA) Specifications & Solubility


Arg-Gly-Glu-Ser (TFA), sequence RGES, is a synthetic tetrapeptide trifluoroacetate salt with molecular formula C18H30F3N7O10 and molecular weight 561.47 [1]. It functions as an RGD-related control peptide, specifically employed to validate the specificity of Arg-Gly-Asp-Ser (RGDS)-mediated inhibition of fibrinogen binding to activated platelets [2]. The peptide bears a single amino acid substitution—glutamic acid (E) in place of aspartic acid (D)—which abolishes integrin-binding activity while preserving similar physicochemical properties, rendering it an essential negative control in integrin-mediated cell adhesion studies .

Why RGES (TFA) Cannot Be Substituted in Controls


Substituting Arg-Gly-Glu-Ser (TFA) with other RGD-family peptides or acetate salt forms introduces confounding variables that compromise experimental validity. The RGES sequence differs from RGDS by a single carboxylate side-chain moiety—glutamic acid (E) versus aspartic acid (D)—which eliminates integrin-binding activity while maintaining comparable molecular size and charge distribution [1]. Critically, the TFA counterion confers significantly higher aqueous solubility (≥20 mg/mL in H2O) compared to the acetate form (≤2 mg/mL), affecting stock solution preparation and working concentration ranges . The quantitative evidence below documents specific performance differences across multiple independent assay systems.

RGES (TFA) vs. RGDS & Acetate: Evidence


Phagocytosis Inhibition Specificity

In Botryllus schlosseri phagocyte assays, RGDS significantly reduced phagocytosis compared to untreated controls, while RGES produced no measurable inhibitory effect. This head-to-head comparison establishes RGES as a true negative control for RGD-dependent phagocytosis mechanisms [1].

Phagocytosis Integrin inhibition Innate immunity

Cell Detachment Strength Comparison

Using a spinning disc apparatus, the detachment strength (τ50) of MC3T3-E1 osteoblast-like cells on peptide-functionalized surfaces was measured. RGES exhibited significantly lower τ50 than all RGD-containing peptides tested, with the trend: RGDSPK > RGDSVVYGLR ≈ RGDS > RGES [1].

Cell adhesion Integrin binding Biomaterials

HEK 293 Adhesion Blockade Control

In HEK 293 cell adhesion assays on osteopontin (OPN)-coated surfaces, integrin inhibitors cilengitide (αVβ3/αVβ5/α5β1) and TR-14035 (α4β7/α4β1) produced marked adhesion reduction. RGES (1 μM) showed no inhibitory effect, serving as the baseline adhesion control. At 10 nM and 30 nM coated OPN, RGES-treated cells exhibited adhesion levels comparable to untreated cells [1].

Cell adhesion assay Osteopontin Integrin antagonists

In Vivo Immune Cell Recruitment

In murine studies, administration of Arg-Gly-Glu-Ser at 5 mg/kg in combination with LPS or saline produced no significant change in neutrophil or macrophage cell numbers compared to LPS- or saline-treated control groups. Protein accumulation was likewise unaffected .

In vivo Inflammation Negative control

Aqueous Solubility: TFA vs. Acetate Form

The TFA salt of Arg-Gly-Glu-Ser achieves aqueous solubility of ≥20 mg/mL (35.62 mM) in H2O with sonication, and up to 100 mg/mL (178.10 mM) in PBS [1]. In contrast, the acetate salt form requires ultrasonic treatment and warming to reach only 2 mg/mL (4.47 mM) in water .

Peptide formulation Solubility TFA counterion

Integrin αvβ6 Binding Specificity

In studies examining patient IgG binding to integrin αvβ6, Arg-Gly-Glu-Ser was employed as a control peptide to establish baseline non-specific binding. Unlike RGD-containing peptides that competitively inhibit αvβ6-ligand interactions, RGES does not bind this integrin, confirming that the observed αvβ6-mediated effects are RGD-sequence-dependent .

Integrin αvβ6 Antibody binding Specificity control

RGES (TFA) Application Scenarios


Negative Control for RGD Adhesion Assays

Employ RGES (TFA) at 1 μM as an inert control peptide alongside RGDS or cilengitide to distinguish specific integrin-mediated adhesion from non-specific cell-substrate interactions. The lack of adhesion blockade observed in HEK 293 and MC3T3-E1 assays validates its use as a true negative control [1][2].

In Vivo Inflammation Control

Administer RGES (TFA) at 5 mg/kg in murine inflammation models to establish baseline neutrophil and macrophage recruitment levels. Data confirm no confounding immunological activity, enabling clear attribution of observed effects to test compounds rather than peptide vehicle [1].

Biomaterial Surface Specificity Validation

Immobilize RGES (TFA) on self-assembled monolayers or hydrogel surfaces as a sequence-matched non-adhesive control. The significantly lower τ50 detachment strength versus RGD peptides confirms minimal integrin-mediated cell adhesion, enabling quantification of RGD-specific effects in tissue engineering applications [1].

High-Concentration Stock Preparation

Select the TFA salt form for experiments requiring peptide stock solutions at concentrations exceeding 10 mg/mL. The 20 mg/mL H2O and 100 mg/mL PBS solubility capabilities enable experimental designs that acetate form solubility (2 mg/mL) cannot accommodate [1][2].

Technical Documentation Hub

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